N-(2,4-dimethoxyphenyl)-5-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
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Overview
Description
This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. The specific substituents attached to this ring would determine the overall structure of the molecule .Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions, including substitutions, additions, and eliminations . The specific reactions that this compound can undergo would depend on the specific substituents and their positions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of polar functional groups would make it more soluble in polar solvents .Scientific Research Applications
Synthesis and Properties of Polyamides and Polyimides
Yang and Lin (1994) explored the use of a related compound in the synthesis of polyamides and polyimides. These materials were found to be amorphous, highly soluble in polar solvents, and capable of forming transparent, flexible films. They exhibited high glass transition temperatures and significant thermal stability, which is crucial for industrial applications, such as in high-temperature environments (Yang & Lin, 1994).
Electrochromic Aromatic Polyamides
Chang and Liou (2008) synthesized novel aromatic polyamides with pendant triphenylamine (TPA) units, demonstrating their potential in electrochromic applications. These polyamides showed excellent thermal stability and strong UV-visible absorption, making them suitable for use in electrochromic devices, which change color in response to electric current (Chang & Liou, 2008).
DNA Recognition with Pyrrole-Based Polyamides
Chavda et al. (2010) investigated the use of N-methyl imidazole and N-methyl pyrrole-containing polyamides for targeting specific DNA sequences. This research has implications for controlling gene expression and treating diseases like cancer, highlighting the therapeutic potential of such compounds (Chavda et al., 2010).
Schiff’s Bases and 2-Azetidinones for CNS Activity
Thomas et al. (2016) synthesized and evaluated Schiff’s bases and 2-azetidinones derived from a similar compound for potential antidepressant and nootropic activities. This suggests its potential application in developing new central nervous system (CNS) active agents (Thomas et al., 2016).
Novel Anticancer and Anti-5-lipoxygenase Agents
Rahmouni et al. (2016) synthesized a series of compounds related to the queried chemical for potential use as anticancer and anti-5-lipoxygenase agents. This highlights its potential application in cancer therapy and anti-inflammatory treatments (Rahmouni et al., 2016).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds like indole derivatives and pyrimidine derivatives have been found to bind with high affinity to multiple receptors , which could be a potential target for this compound.
Mode of Action
It’s known that similar compounds interact with their targets, leading to a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to a range of pharmacological effects .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-5-methyl-2,4-dioxo-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O5/c1-25-12-15(20(27)23-16-10-9-14(30-2)11-17(16)31-3)18-19(25)21(28)26(22(29)24-18)13-7-5-4-6-8-13/h4-12H,1-3H3,(H,23,27)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRBNXDWVAAXST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=CC=C3)C(=O)NC4=C(C=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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